A Technical Guide to the Physicochemical Properties of p-Menthane-1,3,8-triol
A Technical Guide to the Physicochemical Properties of p-Menthane-1,3,8-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction:
p-Menthane-1,3,8-triol is a monoterpenoid that has been isolated from plants such as Mentha canadensis L.[1][2] As a member of the menthane family, which includes well-known compounds like menthol (B31143) and the insect repellent p-Menthane-3,8-diol (PMD), it holds potential interest for various research and development applications. Understanding its fundamental physicochemical properties is a critical first step in exploring its potential biological activity, formulating delivery systems, and assessing its suitability for drug development.
This technical guide provides a consolidated overview of the known and predicted physicochemical properties of p-Menthane-1,3,8-triol. It includes a summary of quantitative data, detailed descriptions of relevant experimental protocols, and visualizations to illustrate key processes and relationships pertinent to its study.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of p-Menthane-1,3,8-triol based on available data. It is important to note that some of these values are predicted through computational models due to limited experimental data for this specific triol.
| Property | Value | Source |
| CAS Number | 155348-06-4 | [1][3][4][5] |
| Molecular Formula | C₁₀H₂₀O₃ | [1][5] |
| Molecular Weight | 188.26 g/mol | [1][5] |
| IUPAC Name | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | [5] |
| Appearance | Oil | [4] |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 14.95 ± 0.60 (Predicted) | [4] |
| LogP (Octanol/Water) | 0.8 (Computed by XLogP3) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |
Experimental Protocols & Methodologies
While specific experimental reports detailing the determination of all properties for p-Menthane-1,3,8-triol are not widely published, standard methodologies are employed for such characterizations. Furthermore, the synthesis of the closely related and structurally similar compound, p-Menthane-3,8-diol (PMD), provides a relevant procedural example.
Synthesis Workflow: Acid-Catalyzed Cyclization of Citronellal
The synthesis of p-menthane (B155814) diols and triols often involves the acid-catalyzed hydration and cyclization of citronellal, which is the primary component of the essential oil from Corymbia citriodora (formerly Eucalyptus citriodora). This process serves as a practical model for obtaining related p-menthane structures.
Caption: Workflow for the synthesis of p-Menthane-3,8-diol from Eucalyptus oil.
Methodology Detail:
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Reaction Setup: 25g of Eucalyptus citriodora essential oil (rich in citronellal) is added to a 250 mL two-necked flask equipped with a magnetic stirrer.[6]
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Catalyst Addition: A carefully measured amount of aqueous sulfuric acid (e.g., at a 3:1 weight ratio of acid solution to essential oil, with the acid at 0.25% concentration) is added to the flask.[6]
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Reaction Conditions: The mixture is stirred continuously at a controlled temperature, for instance, 50°C, for a period determined to yield optimal conversion (e.g., 5 hours).[6]
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Workup and Purification: The reaction is quenched, and the product mixture is processed to isolate the p-menthane-3,8-diol. This typically involves neutralization, solvent extraction, and chromatography to separate the cis and trans isomers.
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Structural Confirmation: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Standard Protocols for Physicochemical Property Determination
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Melting and Boiling Point: Determined using a calibrated digital melting point apparatus or a distillation setup under controlled pressure, respectively. For an oil, the boiling point is the more relevant parameter.
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Solubility: The shake-flask method (OECD Guideline 105) is the standard. A surplus of the compound is agitated in a solvent (e.g., water, ethanol, DMSO) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured, typically by HPLC or UV-Vis spectroscopy.
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pKa Determination: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent (often a water-methanol mixture) and titrated with a strong base (e.g., NaOH) while the pH is monitored. The pKa is determined from the half-equivalence point on the titration curve.
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LogP (Octanol-Water Partition Coefficient): The shake-flask method is also standard here (OECD Guideline 107). The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured to calculate the partition coefficient.
Relevance to Drug Development
The physicochemical properties of a compound like p-Menthane-1,3,8-triol are fundamental predictors of its behavior in biological systems. Properties such as solubility and lipophilicity (LogP) are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
Caption: Relationship between physicochemical properties and bioavailability.
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Solubility: Adequate aqueous solubility is essential for a compound to dissolve in gastrointestinal fluids before it can be absorbed. The multiple hydroxyl groups on p-Menthane-1,3,8-triol suggest it likely has higher water solubility than less polar monoterpenes.
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Lipophilicity (LogP): This parameter indicates how well a compound can partition into lipid membranes. A balanced LogP value is crucial; if it's too low (too hydrophilic), it won't cross cell membranes efficiently. If it's too high (too lipophilic), it may get trapped in fat tissues or have poor solubility. The predicted LogP of ~0.8 for p-Menthane-1,3,8-triol suggests it is relatively hydrophilic.
Biological Activity Context
While specific biological activities for p-Menthane-1,3,8-triol are not extensively documented, the related compound p-Menthane-3,8-diol (PMD) is a well-known and effective insect repellent derived from the lemon eucalyptus plant.[7][8][9] It is the only biopesticide active ingredient approved for use against mosquitoes by the U.S. EPA. The presence of hydroxyl groups is considered crucial for its repellent activity, suggesting that p-Menthane-1,3,8-triol, with its three hydroxyl groups, could be a candidate for similar bioactivity screening.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p-Menthane-1,3,8-triol | CAS:155348-06-4 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. p-Menthane-1,3,8-triol CAS#: 155348-06-4 [m.chemicalbook.com]
- 5. p-Menthane-1,3,8-triol | C10H20O3 | CID 71307309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. bioone.org [bioone.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
